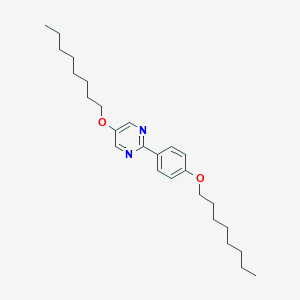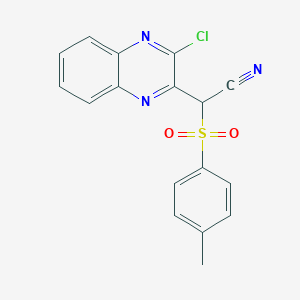
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide, also known as TSTCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TSTCA is a ribonucleoside analog that has been shown to exhibit antiviral, antitumor, and antibacterial activities. In
Wirkmechanismus
The mechanism of action of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide is not fully understood, but it is believed to involve the inhibition of nucleic acid synthesis. 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide is incorporated into the DNA or RNA of the target cell, leading to the disruption of nucleic acid synthesis and ultimately cell death.
Biochemische Und Physiologische Effekte
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit both biochemical and physiological effects. Biochemically, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, enzymes involved in nucleic acid synthesis. Physiologically, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide in lab experiments is its broad-spectrum activity against viruses, bacteria, and cancer cells. This makes it a versatile compound for studying various diseases. However, one limitation is its potential toxicity, which requires careful handling and dosage control in lab experiments.
Zukünftige Richtungen
There are several future directions for 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide research. One direction is to optimize the synthesis method to produce 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with even higher yields and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide in animal models to determine its efficacy and toxicity. Additionally, further research is needed to elucidate the mechanism of action of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide and its potential therapeutic applications in various fields of research.
Synthesemethoden
The synthesis of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide involves the reaction of 1-(5'-O-acetyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with sulfamic acid in the presence of a catalyst. The resulting product is then deacetylated to obtain 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide. This method has been optimized to produce high yields of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been studied for its potential therapeutic applications in various fields of research. In virology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit potent antiviral activity against herpes simplex virus type 1, human cytomegalovirus, and human immunodeficiency virus type 1. In oncology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. In microbiology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Eigenschaften
CAS-Nummer |
123124-29-8 |
|---|---|
Produktname |
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide |
Molekularformel |
C8H13N5O6S2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(3-carbamothioyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C8H13N5O6S2/c9-6(20)7-11-2-13(12-7)8-5(15)4(14)3(19-8)1-18-21(10,16)17/h2-5,8,14-15H,1H2,(H2,9,20)(H2,10,16,17)/t3-,4-,5-,8-/m1/s1 |
InChI-Schlüssel |
PGHJZJNBFSOFNB-AFCXAGJDSA-N |
Isomerische SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)N)O)O)C(=S)N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N |
Kanonische SMILES |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N |
Andere CAS-Nummern |
123124-29-8 |
Synonyme |
1-(5'-O-sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide SRTC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
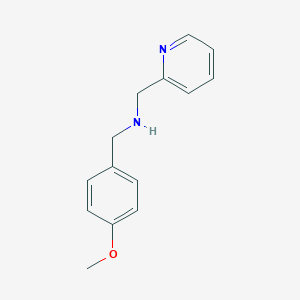
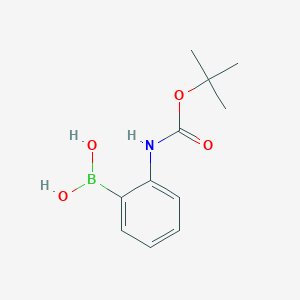
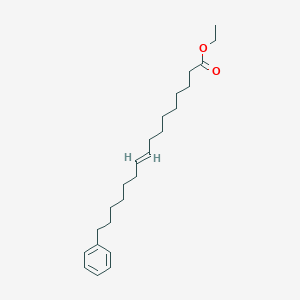
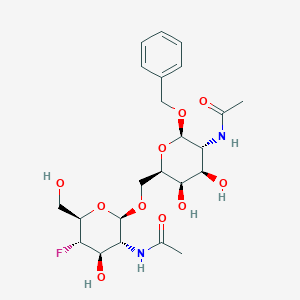
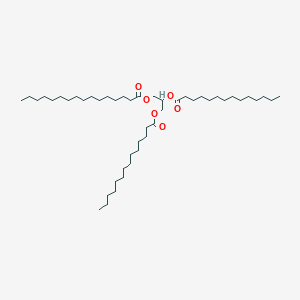
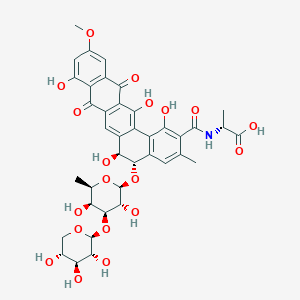
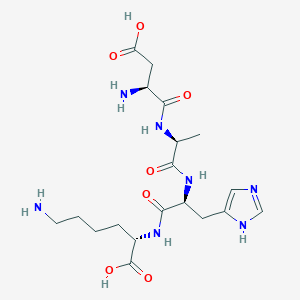
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)


